molecular formula C14H17F2N3O B2755693 N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide CAS No. 1208759-72-1

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide

Cat. No.: B2755693
CAS No.: 1208759-72-1
M. Wt: 281.307
InChI Key: KZVAFBIKIRDQAI-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a dimethylpropyl group, and a difluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide typically involves the following steps:

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Attachment of the Dimethylpropyl Group: This step may involve the use of alkylation reactions where a dimethylpropyl halide reacts with an appropriate nucleophile.

    Formation of the Amide Bond: The amide bond is formed by reacting an amine with an acyl chloride or an ester under suitable conditions.

    Introduction of the Difluorophenyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorophenyl boronic acid or halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or cyano groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the cyano group to convert it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide: can be compared with other amides that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in the presence of the difluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-difluoroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O/c1-9(2)14(3,8-17)19-13(20)7-18-12-5-10(15)4-11(16)6-12/h4-6,9,18H,7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVAFBIKIRDQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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